Product packaging for 4-Nitrobenzo[d]oxazol-2(3H)-one(Cat. No.:CAS No. 28955-71-7)

4-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B2357411
CAS No.: 28955-71-7
M. Wt: 180.119
InChI Key: IXZMRVOOBBPFIZ-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoxazolone Scaffolds in Chemical Biology and Medicinal Chemistry

Benzoxazolone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov This versatility stems from their unique physicochemical properties, including a planar, rigid bicyclic system that can be readily substituted at various positions to modulate biological activity. nih.gov The benzoxazolone core is often considered a bioisostere of other functional groups, which allows for the modification of known bioactive molecules to improve their pharmacokinetic profiles.

These scaffolds are integral to the development of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. nih.gov The ability to synthesize a multitude of derivatives has made the benzoxazolone nucleus a cornerstone in the design of novel therapeutic agents. nih.gov

Historical Perspective on Substituted Benzo[d]oxazol-2(3H)-one Derivatives in Scientific Literature

The exploration of substituted benzo[d]oxazol-2(3H)-one derivatives has a rich history in scientific literature, with research initially focusing on their synthesis and fundamental chemical properties. Over time, the focus has shifted towards their potential pharmacological applications. Early studies laid the groundwork for understanding the structure-activity relationships (SAR) of these compounds, demonstrating how different substituents on the benzene (B151609) ring and the nitrogen atom influence their biological effects.

For instance, research into various substituted benzoxazolones has revealed their potential as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which is involved in inflammatory processes. nih.gov Other studies have focused on their interactions with various receptors, leading to the development of compounds with potential applications in neurodegenerative diseases like Alzheimer's. nih.gov The continuous investigation into these derivatives highlights their enduring importance in the quest for new and effective therapeutic agents.

Scope and Research Objectives Pertaining to 4-Nitrobenzo[d]oxazol-2(3H)-one

Research specifically focused on this compound is more nascent compared to the broader class of benzoxazolones. The primary objectives of investigating this particular compound are centered on its role as a synthetic intermediate and its potential as a bioactive molecule. The introduction of a nitro group at the 4-position significantly influences the electronic properties of the benzoxazolone scaffold, making it a subject of interest for several reasons:

Synthetic Utility: The nitro group can be readily transformed into other functional groups, such as an amino group, providing a versatile handle for the synthesis of a wide array of derivatives.

Biological Activity: Nitro-containing heterocyclic compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. Research aims to explore if this compound or its derivatives possess such activities.

Coordination Chemistry: The presence of the nitro and carbonyl groups offers potential coordination sites for metal ions, leading to the formation of metal complexes with unique properties and potential applications, for example, as antimicrobial agents.

The following data table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 28955-71-7
Molecular Formula C₇H₄N₂O₄
Molecular Weight 180.12 g/mol
Melting Point 128-130 °C
Appearance Pale yellow solid

Detailed Research Findings

Detailed research dedicated exclusively to this compound is limited. However, its synthesis and reactivity have been described, and it has been used as a precursor in the synthesis of other compounds.

One area of investigation has been the synthesis of metal complexes with this ligand. For example, a copper(II) complex of this compound has been synthesized and shown to exhibit antimicrobial activity.

While specific inhibitory concentrations (IC₅₀) for this compound against various targets are not widely reported in dedicated studies, the broader class of 4-substituted benzoxazolone derivatives has been evaluated for various biological activities. For instance, certain 4-substituted derivatives have shown inhibitory activity against soluble epoxide hydrolase (sEH), with IC₅₀ values in the micromolar range. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O4 B2357411 4-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 28955-71-7

Properties

IUPAC Name

4-nitro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-6-4(9(11)12)2-1-3-5(6)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZMRVOOBBPFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 4 Nitrobenzo D Oxazol 2 3h One

Mechanistic Investigations of Benzoxazolone Ring Formation

The formation of the benzoxazolone ring can be achieved through several mechanistic routes, each depending on the chosen precursors and reaction conditions. The presence of the nitro group is often crucial for activating the aromatic ring or influencing the reactivity of adjacent functional groups.

Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are pivotal catalysts in organic synthesis, facilitating ring-closure reactions by activating functional groups. nih.govrsc.org In the context of benzoxazolone synthesis, a plausible mechanism involves the condensation of a 2-aminophenol (B121084) derivative with a carbonyl-containing compound. While traditional methods often employ Brønsted acids, Lewis acids offer an alternative pathway. nih.govacs.org

The reaction is initiated by the coordination of the Lewis acid (BF₃·Et₂O) to an oxygen atom of a carbonyl group in the precursor, for instance, a 2-nitrophenoxycarbonyl derivative. This coordination dramatically increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom of the adjacent amino group performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This step forms a tetrahedral intermediate. The final stage involves the collapse of this intermediate, leading to the elimination of a leaving group and the formation of the stable, five-membered benzoxazolone ring. The Lewis acid catalyst is regenerated at the end of the cycle. This catalytic approach is valued for its efficiency under mild conditions. nih.govresearchgate.net

Plausible BF₃·Et₂O-Catalyzed Cyclization Mechanism

Step Description Intermediate
1. Activation The Lewis acid, BF₃, coordinates with the carbonyl oxygen of the precursor, enhancing the electrophilicity of the carbonyl carbon. Precursor-BF₃ Complex
2. Nucleophilic Attack The nitrogen atom of the ortho-amino group attacks the activated carbonyl carbon in an intramolecular fashion. Tetrahedral Intermediate
3. Ring Closure The intermediate collapses, eliminating a leaving group (e.g., OR) and forming the heterocyclic ring. Protonated Benzoxazolone

| 4. Regeneration | The product is formed, and the BF₃ catalyst is regenerated. | 4-Nitrobenzo[d]oxazol-2(3H)-one |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org This pathway is particularly relevant for systems containing an aromatic ring activated by a strong electron-withdrawing group, such as the nitro group in the ortho or para position to the leaving group. wikipedia.org

In a hypothetical synthesis of a benzoxazolone derivative, the Smiles rearrangement could proceed from a precursor like an N-(2-hydroxy-4-nitrophenyl)acetamide derivative where the leaving group is attached to the aromatic ring. The reaction is typically initiated by a base, which deprotonates the nucleophilic functional group (e.g., a hydroxyl or an amino group in a side chain), increasing its nucleophilicity. This deprotonated nucleophile then attacks the aromatic carbon bearing the leaving group, proceeding through a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage of the bond between the leaving group and the aromatic ring results in the rearranged product, forming the core benzoxazole (B165842) structure. The powerful electron-withdrawing nature of the nitro group is essential for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

A notable mechanism in the synthesis of benzoxazolones involves a concomitant acetyl migration. This pathway is observed during the thermal conversion of o-acetoxybenzoyl azides. The process begins with a Curtius reaction of the acyl azide (B81097), which, upon heating, rearranges to form a 2-acetyloxyphenyl isocyanate intermediate.

This isocyanate intermediate immediately undergoes cyclization, driven by the anchimeric assistance of the neighboring acetoxy-oxygen. This assistance develops a nucleophilic character on the isocyanate nitrogen. As the oxazolone (B7731731) ring closes, the acetyl group migrates from the phenolic oxygen to the nitrogen atom of the newly formed ring. This concurrent migration and cyclization yield a 3-acetylbenz[d]oxazol-2(3H)-one derivative. Subsequent acidic hydrolysis can then readily remove the acetyl group to furnish the final benz[d]oxazol-2(3H)-one product.

A powerful strategy for constructing the benzo[d]oxazole ring system, especially those bearing strong electron-withdrawing groups, is the N-deprotonation–O-SₙAr (Nucleophilic Aromatic Substitution) cyclization. This reaction typically starts from an anilide precursor, such as N-(2-fluoro-5-nitrophenyl)benzamide.

The mechanism is initiated by the deprotonation of the relatively acidic amide nitrogen using a base, which generates a delocalized amide anion. In this anionic intermediate, the negative charge is shared between the nitrogen and the carbonyl oxygen. The oxygen atom of this delocalized anion then acts as the nucleophile, attacking the electron-deficient aromatic carbon that bears a suitable leaving group (like fluorine). The presence of the nitro group in the para position to the leaving group is critical as it strongly activates the ring toward nucleophilic attack. This intramolecular attack forms a transient Meisenheimer complex. The subsequent expulsion of the leaving group (e.g., fluoride (B91410) ion) results in the formation of the stable benzo[d]oxazole ring. The reaction temperature required for this cyclization often correlates with the potency of the activating group on the SₙAr acceptor ring, with nitro-activated systems reacting under milder conditions.

Reactivity Studies of the Nitro Group in this compound

The nitro group is one of the most versatile functional groups in organic chemistry, and its presence on the benzoxazolone ring opens up numerous avenues for chemical modification. The primary transformation of interest is its reduction.

The nitro group of this compound can be readily reduced to an amino group, yielding the corresponding 4-aminobenzo[d]oxazol-2(3H)-one. This transformation is a key step in the synthesis of various derivatives, including azo dyes and compounds with potential pharmacological activity.

Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This method is favored for its high yields and clean reaction profile. Other reducing systems, such as iron metal in an acidic medium (e.g., acetic acid or hydrochloric acid) or tin(II) chloride, are also effective for the reduction of aromatic nitro compounds and can be applied to this specific substrate. The choice of reducing agent can sometimes be tuned to achieve partial reduction to the corresponding hydroxylamine (B1172632) or nitroso derivatives, though the formation of the amine is the most common outcome.

Common Reagents for Nitro Group Reduction

Reagent/System Conditions Product
H₂/Pd/C Catalytic hydrogenation 4-Aminobenzo[d]oxazol-2(3H)-one
Fe/HCl Metal in acidic medium 4-Aminobenzo[d]oxazol-2(3H)-one
SnCl₂/HCl Metal salt in acidic medium 4-Aminobenzo[d]oxazol-2(3H)-one

| Sodium Hydrosulfite | Aqueous solution | 4-Aminobenzo[d]oxazol-2(3H)-one |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group is one of the most powerful activating groups for nucleophilic aromatic substitution (SNAr) reactions. youtube.commasterorganicchemistry.com This is due to its strong electron-withdrawing ability through both resonance and inductive effects, which delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. youtube.commasterorganicchemistry.com For an SNAr reaction to occur, a leaving group (like a halide or, in some cases, a nitro group) must be present on the aromatic ring, typically positioned ortho or para to the activating group. chadsprep.com

In the structure of this compound, the nitro group is at the C4 position. While the nitro group itself can act as a leaving group in SNAr reactions, particularly when multiple activating groups are present, its primary role in this scaffold is more commonly observed as an activator for the substitution of other leaving groups. There is limited direct evidence in the literature for the displacement of the C4-nitro group itself by a nucleophile in this specific molecule.

Instead, the C4-nitro group strongly activates the aromatic ring towards nucleophilic attack. This electronic deficit is most pronounced at the positions ortho and para to the nitro group. For instance, a leaving group at the C5 or C7 position would be highly activated towards displacement by a nucleophile. The reaction would proceed via the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic σ-complex (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Derivatization Reactions of this compound Scaffolds

The this compound scaffold offers several sites for derivatization, including the nitrogen and carbonyl carbon of the oxazolone ring and the available positions on the aromatic system.

Reactions at the 2-Position of the Benzoxazolone Ring

The 2-position of the benzoxazolone ring consists of a cyclic carbamate (B1207046) (an amide and an ester). The nitrogen atom (N3) and the carbonyl carbon (C2) are key reaction centers.

N-Alkylation and N-Acylation: The amide proton at the N3 position is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile and can readily react with various electrophiles. N-substituted derivatives are commonly synthesized through reactions with alkyl halides or acyl chlorides. nih.gov For example, treatment with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) followed by the addition of an alkylating agent (e.g., iodomethane, benzyl (B1604629) bromide) or an acylating agent (e.g., acetyl chloride) would yield the corresponding N-alkylated or N-acylated products.

Table 1: Hypothetical Derivatization Reactions at the N3-Position

Reagent 1 Reagent 2 Product Structure Product Name
NaH CH3I 3-Methyl-4-nitrobenzo[d]oxazol-2(3H)-one
K2CO3 Benzyl Bromide 3-Benzyl-4-nitrobenzo[d]oxazol-2(3H)-one

Reactions at the Carbonyl Group: The C2 carbonyl carbon is electrophilic but generally less reactive than a ketone or a simple ester due to the resonance contribution from the adjacent nitrogen and oxygen atoms. Under harsh conditions, such as strong acid or base catalysis with heating, the ring can undergo hydrolysis to yield 2-amino-3-nitrophenol. More synthetically useful transformations could involve reactions with powerful nucleophiles. For instance, reaction with organometallic reagents or reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) could lead to ring-opened or reduced products, though such reactions are not commonly reported for this specific scaffold and would likely involve complex product mixtures.

Regioselective Functionalization of the Aromatic System

Functionalization of the available positions on the benzene (B151609) ring (C5, C6, and C7) is governed by the directing effects of the existing substituents: the fused oxazolone ring and the C4-nitro group.

In electrophilic aromatic substitution (e.g., halogenation, further nitration, sulfonation), the regiochemical outcome is determined by the combined electronic influence of these groups.

Nitro Group (at C4): A powerful deactivating and meta-directing group. It will direct incoming electrophiles primarily to the C6 position.

The C4-nitro group is the most powerful deactivating group on the ring, making further electrophilic substitution challenging. However, if a reaction were to proceed, the directing effects would compete. The C6 position is meta to the C4-nitro group and para to the amide nitrogen's influence (through the ring system), making it a likely site for substitution. The C5 and C7 positions are ortho and para to the activating amide nitrogen but are also ortho to the deactivating nitro group, which would strongly disfavor electrophilic attack at these sites due to steric hindrance and electronic repulsion. Therefore, electrophilic substitution is predicted to occur regioselectively at the C6 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Bromination Br2, FeBr3 6-Bromo-4-nitrobenzo[d]oxazol-2(3H)-one
Nitration HNO3, H2SO4 4,6-Dinitrobenzo[d]oxazol-2(3H)-one

Conversely, for nucleophilic aromatic substitution of a leaving group that might be introduced onto the ring, the C4-nitro group would be the dominant activating director. A leaving group at C5 or C7 would be strongly activated towards displacement by nucleophiles.

Spectroscopic and Analytical Characterization Methodologies in 4 Nitrobenzo D Oxazol 2 3h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. For benzoxazolone derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed, often in conjunction with advanced 2D techniques for more complex structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Benzoxazolone Derivative Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number, type, and connectivity of protons within a molecule. In the context of 4-Nitrobenzo[d]oxazol-2(3H)-one and its analogues, ¹H NMR spectra provide characteristic signals for the aromatic protons and the N-H proton of the oxazolone (B7731731) ring.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the heterocyclic ring. Typically, aromatic protons in benzoxazolone derivatives appear in the range of δ 7.0-8.5 ppm. rsc.orgrsc.org The presence of a nitro group generally causes a downfield shift for nearby protons due to its deshielding effect. ucl.ac.uk For instance, in a substituted nitrobenzene, protons ortho to the nitro group can be shifted downfield by as much as 0.95 ppm. ucl.ac.uk The N-H proton of the benzoxazolone ring is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and its acidic nature. rsc.orgmdpi.com

The coupling patterns (splitting) of the aromatic signals provide valuable information about the substitution pattern on the benzene (B151609) ring. For example, a doublet of doublets might indicate a proton with two non-equivalent neighboring protons. The integration of the signals corresponds to the number of protons giving rise to that signal.

Representative ¹H NMR Data for Benzoxazolone Derivatives:

Compound/FragmentProton TypeChemical Shift (δ, ppm)MultiplicityReference
Benzoxazolone DerivativeAromatic H7.04–7.61m mdpi.com
Substituted Benzoxazole (B165842)Aromatic H7.33-8.32m rsc.org
5-Nitrobenzo[d]oxazol-2-amineAromatic H7.55, 7.90-7.98d, m nih.gov
2-(4-Nitrophenyl)-1H-benzimidazoleAromatic H7.28-8.44m rsc.org
N-H of BenzoxazoloneN-H~11.4s mdpi.com
N-H of BenzimidazoleN-H~12.3-13.6s rsc.orgmdpi.com

This table is for illustrative purposes and actual chemical shifts can vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Advanced 2D NMR Techniques for Complex Structures

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which often allows for the resolution of every unique carbon atom. msu.eduoregonstate.edu

For this compound, the carbonyl carbon of the oxazolone ring is a key diagnostic signal, typically appearing in the downfield region around 153-165 ppm. mdpi.comnih.gov The aromatic carbons exhibit signals in the range of approximately 108-153 ppm. nih.gov The carbon atom attached to the nitro group is expected to be significantly deshielded.

Typical ¹³C NMR Chemical Shift Ranges for Benzoxazolone Derivatives:

Carbon TypeChemical Shift (δ, ppm)Reference
C=O (oxazolone)153-165 mdpi.comnih.gov
Aromatic C-N~141-144 mdpi.comnih.gov
Aromatic C-O~142-152 mdpi.comnih.gov
Aromatic C-NO₂~143-145 nih.gov
Aromatic C-H108-131 rsc.orgmdpi.comnih.gov
Aromatic Quaternary C118-153 rsc.orgnih.gov

For more complex benzoxazolone derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. figshare.com

COSY experiments establish correlations between coupled protons, helping to trace out spin systems within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). figshare.comrsc.org This precision allows for the determination of the elemental composition of a molecule. For a compound like this compound, HRMS can confirm the molecular formula (C₇H₄N₂O₄) by matching the experimentally measured mass with the calculated exact mass. This is a critical step in the definitive identification of a newly synthesized compound. rsc.orgnih.gov

Electrospray Ionization (ESI-MS) and Other Ionization Methods

The fragmentation of protonated nitrosamine (B1359907) compounds has been studied, and common fragmentation pathways include the loss of an NO radical (30 Da) or the loss of H₂O. nih.govsemanticscholar.orgresearchgate.net While this compound is a nitroaromatic and not a nitrosamine, the study of fragmentation patterns of related nitrogen-containing compounds can provide insights. The fragmentation of aromatic nitro compounds often involves the loss of NO₂ (46 Da) and/or NO (30 Da). The benzoxazolone ring itself can undergo characteristic fragmentation, such as the loss of CO₂ or CO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz

For this compound, the IR spectrum will exhibit characteristic absorption bands for the key functional groups:

N-H Stretch: The N-H bond of the oxazolone ring typically shows a stretching vibration in the region of 3100-3300 cm⁻¹. mdpi.com This band can sometimes be broad due to hydrogen bonding.

C=O Stretch: The carbonyl group of the cyclic ester (lactone) in the oxazolone ring gives rise to a strong absorption band, typically in the range of 1750-1780 cm⁻¹. mdpi.comlibretexts.org The exact position can be influenced by ring strain and conjugation.

NO₂ Stretch: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch usually appearing between 1500-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹. researchgate.net

C-N Stretch: The C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group will show absorptions in the 1000-1300 cm⁻¹ range. libretexts.org

Aromatic C=C and C-H Bends: The aromatic ring will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. libretexts.org

The presence and position of these characteristic bands in an IR spectrum provide strong evidence for the structure of this compound. mdpi.com

Characteristic IR Absorption Frequencies for this compound:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)IntensityReference
N-H (oxazolone)Stretch3100 - 3300Medium-Strong mdpi.com
C=O (lactone)Stretch1750 - 1780Strong mdpi.comlibretexts.org
NO₂Asymmetric Stretch1500 - 1560Strong researchgate.net
NO₂Symmetric Stretch1340 - 1380Strong researchgate.net
Aromatic C=CStretch1450 - 1600Medium-Weak libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and pH-Dependent Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions are directly related to the molecule's electronic structure, specifically the nature of its chromophores—the parts of the molecule that absorb light.

The electronic spectrum of this compound is primarily influenced by the benzoxazolone core conjugated with the nitro group. The aromatic ring and the heterocyclic system contain π-electrons that can undergo π → π* transitions, typically resulting in strong absorption bands in the UV region. The nitro group, being a strong electron-withdrawing group, can introduce n → π* transitions and can significantly modulate the energy of the π → π* transitions, often shifting the absorption to longer wavelengths (a bathochromic shift).

The pH of the solvent can significantly influence the UV-Vis spectrum of this compound. The lactam proton on the nitrogen atom at position 3 is acidic and can be removed under basic conditions to form a resonance-stabilized anion. This deprotonation event alters the electronic distribution and conjugation within the molecule, leading to a change in the absorption spectrum. Typically, the formation of the anionic species results in a bathochromic shift (a shift to longer wavelengths) and a change in the molar absorptivity. By monitoring these spectral changes as a function of pH, the pKa of the compound can be determined, providing crucial information about its acidic character.

Hypothetical UV-Vis Spectral Data for this compound

Condition Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
Neutral Methanol ~280 ~8,000 π → π*
Neutral Methanol ~350 ~5,500 π → π* (charge transfer)

| Basic (pH > 10) | Methanol/Water | ~410 | ~12,000 | π → π* (anionic species) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.11 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (7 × 12.011) / 180.11 × 100% = 46.67%

Hydrogen (H): (4 × 1.008) / 180.11 × 100% = 2.24%

Nitrogen (N): (2 × 14.007) / 180.11 × 100% = 15.56%

In a typical research setting, a purified sample of the synthesized compound would be analyzed, and the experimental results would be expected to be within ±0.4% of the theoretical values to be considered a good match. This confirmation is crucial for validating the identity of the target molecule before proceeding with further studies.

Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 46.67 Data not available
Hydrogen (H) 2.24 Data not available

| Nitrogen (N) | 15.56 | Data not available |

Computational Chemistry and Molecular Modeling of 4 Nitrobenzo D Oxazol 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Nitrobenzo[d]oxazol-2(3H)-one. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies on Nitrobenzo[d]oxazolone

DFT studies are employed to calculate the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential of nitrobenzo[d]oxazolone derivatives. irjweb.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for assessing the molecule's reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Theoretical calculations for related oxazole (B20620) derivatives using the B3LYP functional with a 6-311G++(d,p) basis set have been performed to predict optimized structures, HOMO-LUMO energies, and various chemical reactivity parameters. irjweb.com These parameters, including chemical potential, global chemical hardness, and electrophilicity index, reveal the reactive nature of the compound. irjweb.com For instance, a lower value of global hardness is expected to correlate with higher inhibition efficiency in certain applications. irjweb.com The Highest Occupied Molecular Orbital (HOMO) energy indicates the molecule's tendency to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its ability to accept electrons. irjweb.com

ParameterSignificance
HOMO Energy Indicates electron-donating ability. Higher values suggest a greater tendency to donate electrons. irjweb.com
LUMO Energy Indicates electron-accepting ability. Lower values suggest a greater tendency to accept electrons.
Energy Gap (ΔE) Reflects overall reactivity. A smaller gap suggests higher reactivity. irjweb.com
Global Hardness Measures resistance to change in electron distribution. Lower values often correlate with higher efficiency in certain biological interactions. irjweb.com
Electrophilicity Index Quantifies the electrophilic nature of a molecule.

Conformational Analysis and Tautomerism Investigations

Conformational analysis of benzo[d]oxazol-2(3H)-one derivatives is crucial for understanding their three-dimensional structure and how they interact with their environment. For related benzanilide (B160483) precursors, the conformational preference can influence the ease of cyclization to form the benzoxazole (B165842) ring. semanticscholar.org The presence of different rotamers, or conformers, can impact the molecule's ability to bind to a specific target. semanticscholar.org While specific studies on the tautomerism of this compound are not prevalent in the provided results, this is a relevant area of investigation for heterocyclic compounds, as the position of a proton can significantly alter the molecule's properties and biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a small molecule, such as this compound, to a biological macromolecule. These methods are instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action.

Binding Affinity Predictions with Biological Macromolecules (e.g., CDYL, Topoisomerase II/Hsp90)

Molecular docking studies have been instrumental in identifying benzo[d]oxazol-2(3H)-one derivatives as inhibitors of various biological targets. For instance, these derivatives have been identified as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL. researchgate.netsci-hub.se Docking simulations predict how the ligand fits into the binding site of the protein and estimate the binding affinity, often expressed as a docking score or binding energy. rjeid.comnih.govnih.gov

Derivatives of benzo[d]oxazol-2(3H)-one have also been investigated as inhibitors of other important cancer-related targets like Hsp90 and Topoisomerase II. nih.govnih.gov Molecular docking helps in understanding the competitive inhibition mechanism, for example, at the ATP-binding pocket of Hsp90. nih.gov The binding interactions, such as hydrogen bonds and hydrophobic interactions, identified through docking provide a rationale for the observed inhibitory activity. nih.gov

Target ProteinSignificanceKey Findings from Docking
CDYL A transcriptional corepressor implicated in neurological disorders and cancer. researchgate.netBenzo[d]oxazol-2(3H)-one derivatives were identified as the first selective inhibitors, engaging with the target and hindering its binding to chromatin. researchgate.net
Hsp90 A chaperone protein crucial for the stability of many proteins involved in cancer cell growth. nih.govDerivatives can act as competitive inhibitors at the ATP-binding site. nih.govnih.gov
Topoisomerase II An enzyme essential for DNA replication and a target for anticancer drugs.While not explicitly detailed for the 4-nitro derivative, related compounds are studied for their interaction with this target.

Mechanistic Insights from Molecular Dynamics Trajectories

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering deeper insights into the stability of the binding and the conformational changes that may occur. rjeid.comnih.gov By simulating the movement of atoms, MD can validate the interactions predicted by docking and reveal the flexibility of both the ligand and the protein. researchgate.net The stability of the complex is often assessed by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory. ajchem-a.com Furthermore, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. rjeid.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively.

For benzo[d]oxazol-2(3H)-one derivatives, 3D-QSAR models have been developed to guide the design of new inhibitors with improved potency. nih.govresearchgate.net These models use the three-dimensional properties of the molecules, such as electrostatic and steric fields, to predict their activity. nih.govresearchgate.net By mapping the favorable and unfavorable regions for interaction, 3D-QSAR provides a visual guide for modifying the chemical structure to enhance the desired biological effect. nih.gov This approach, often coupled with techniques like scaffold hopping, has been successfully used to design selective inhibitors of enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1). nih.govresearchgate.net While specific QSTR studies on this compound were not found, this methodology is crucial for assessing the potential toxicity of new chemical entities early in the drug discovery process.

Modeling TechniqueApplication for Benzo[d]oxazol-2(3H)-one Derivatives
3D-QSAR Development of models to predict the inhibitory potency of derivatives against targets like ALDH1A1. nih.govresearchgate.net
Scaffold Hopping Used in conjunction with 3D-QSAR to identify new chemical scaffolds with similar biological activity. nih.govresearchgate.net
QSTR While not specifically reported for this compound, it is a valuable tool for predicting potential toxicity.

Development of Predictive Models for Biological Efficacy

The development of predictive models for the biological efficacy of compounds like this compound is a cornerstone of modern drug discovery, enabling the prioritization of candidates for synthesis and experimental testing. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal in this process.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For benzoxazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov By identifying a common pharmacophore among a set of active molecules, researchers can screen large compound libraries to find novel, structurally diverse molecules with the potential for similar biological activity. nih.gov

For instance, pharmacophore models have been successfully developed for DNA gyrase inhibitors, a target relevant to antibacterial drug discovery. nih.gov A hypothetical pharmacophore model for this compound, based on its potential targets, would likely feature the nitro group as a key hydrogen bond acceptor or electronic feature, along with the aromatic system and the oxazolone (B7731731) ring contributing to hydrophobic and aromatic interactions. nih.govnih.gov Such models are crucial for virtual screening campaigns to identify new chemotypes that could exhibit the desired biological efficacy. nih.gov

Molecular docking studies, often used in conjunction with pharmacophore modeling, can further refine these predictions by simulating the binding of this compound within the active site of a target protein. researchgate.netaabu.edu.jolongdom.orgnih.gov This provides insights into the specific interactions that contribute to its biological activity and can guide the design of more potent analogs.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

The following table summarizes the predicted ADME properties for this compound based on general principles and data from studies on similar heterocyclic compounds.

ADME Property Predicted Value/Characteristic Significance
Molecular Weight ~180.11 g/mol Complies with Lipinski's rule (<500), suggesting good potential for oral absorption.
LogP (Lipophilicity) Moderately lipophilicA balanced LogP is crucial for both membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1 (from the N-H group)Adheres to Lipinski's rule (<5), favorable for oral bioavailability.
Hydrogen Bond Acceptors 4 (from the nitro and carbonyl groups)Within the acceptable range of Lipinski's rule (<10), contributing to solubility and target binding.
Topological Polar Surface Area (TPSA) ~85-95 ŲA TPSA value in this range generally correlates with good oral absorption. nih.gov
Aqueous Solubility Predicted to be low to moderateThe nitro group and aromatic system may decrease solubility, potentially impacting absorption.
Blood-Brain Barrier (BBB) Permeability Predicted to be a non-permeantThe polar nitro group and lower lipophilicity may limit its ability to cross the BBB.
CYP450 Inhibition Potential for inhibition of certain isoformsMany aromatic nitro compounds can interact with cytochrome P450 enzymes, which could lead to drug-drug interactions.
Metabolism Likely to undergo nitroreductionThe nitro group is a common site for metabolic transformation by nitroreductases in the liver and gut microbiota.
Oral Bioavailability Predicted to be moderateBased on the combination of physicochemical properties, the compound is likely to have reasonable oral absorption, although solubility may be a limiting factor. nih.govnih.gov

These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound. However, it is crucial to note that these are theoretical estimations and require experimental validation to confirm the actual pharmacokinetic behavior of the compound.

Biological Activity and Medicinal Chemistry Applications of 4 Nitrobenzo D Oxazol 2 3h One and Its Derivatives

Antimicrobial and Antifungal Efficacy

Derivatives of the benzo[d]oxazol-2(3H)-one core have demonstrated notable activity against a range of microbial and fungal pathogens. researchgate.netnih.gov The structural versatility of this scaffold allows for modifications that can enhance its potency and spectrum of activity.

Inhibition of Bacterial Growth (e.g., Bacillus subtilis, Escherichia coli)

Research into the antimicrobial properties of benzoxazole (B165842) derivatives has revealed their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on various synthesized benzoxazole derivatives have shown activity against Bacillus subtilis and Escherichia coli. nih.govnih.gov The mechanism of action often involves targeting essential bacterial processes. Some derivatives, for example, have been investigated as anti-quorum sensing agents, which disrupt bacterial communication and virulence. nih.gov

Antimicrobial Activity of Selected Benzoxazole Derivatives
Compound/DerivativeTarget BacteriaObserved ActivityReference
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesBacillus subtilis, Escherichia coliCompounds 8 and 23 were most active against Gram-positive bacteria. Several compounds showed significant activity against E. coli. nih.gov
3-(2-benzoxazol-5-yl)alanine derivativesBacillus subtilisSelective activity against Gram-positive bacteria. nih.gov
1,3-Benzoxazol-2(3H)-one derivativesPseudomonas aeruginosaEvaluated as anti-quorum sensing agents. nih.gov

Antifungal Potency Against Various Fungal Strains (e.g., Aspergillus niger, Candida albicans)

The antifungal potential of benzoxazolone derivatives is a significant area of research. researchgate.net Studies have shown that certain derivatives exhibit potent activity against various fungal strains, including clinically relevant species like Aspergillus niger and Candida albicans. nih.govnih.govnih.gov The introduction of different substituents on the benzoxazole ring can modulate the antifungal efficacy. For example, benzo[d]oxazole-4,7-diones have been synthesized and tested, with many showing good in vitro antifungal activity. nih.gov

Antifungal Activity of Selected Benzoxazole Derivatives
Compound/DerivativeTarget FungiObserved ActivityReference
Benzo[d]oxazole-4,7-dionesVarious fungiMany compounds showed good antifungal activity. nih.gov
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivativesAspergillus niger, Candida albicansSeveral compounds showed strong antifungal activity. nih.gov
3-(2-benzoxazol-5-yl)alanine derivativesCandida albicansAlmost half of the studied compounds have antifungal properties. nih.gov

Antileishmanial Activity Studies (e.g., against L. donovani)

Nitroaromatic compounds, including derivatives of 4-nitro-1H-imidazole and 5-nitroindazoles, have been a focus of antileishmanial drug discovery programs. nih.govnih.govresearchgate.netresearchgate.net These compounds have demonstrated in vitro efficacy against various Leishmania species, including L. amazonensis and L. donovani. nih.govresearchgate.net The nitro group is often crucial for the antiparasitic activity. For instance, certain 4-nitro-1H-imidazolyl compounds have shown promising activity against intracellular amastigotes of L. amazonensis with high selectivity indices. nih.gov Similarly, studies on 5-nitroindazole (B105863) derivatives have identified compounds with potent in vitro activity against L. donovani. researchgate.net

Antileishmanial Activity of Nitroaromatic Compounds
Compound ClassTarget Leishmania SpeciesKey FindingsReference
4-nitro-1H-imidazolyl compoundsL. amazonensisCompounds 6 and 7 were active against amastigotes in vitro with EC50 values of 4.57 ± 0.08 and 9.19 ± 0.68 μM, respectively, and selectivity indexes >50. nih.gov
5-nitroindazole derivativesL. donovaniSome derivatives showed potent in vitro activity. researchgate.net
Nitroimidazoles (DNDI-0690)Various Leishmania speciesPotent activity across a range of species causing cutaneous leishmaniasis with EC50 values from 0.29 to 18.3 μM. nih.gov

Anti-inflammatory and Analgesic Potential

The benzoxazole nucleus is a key feature in compounds with reported anti-inflammatory properties. researchgate.net Derivatives of this scaffold have been shown to modulate key inflammatory pathways.

Modulation of Inflammatory Mediators (e.g., TNF-α, inducible nitric oxide synthase (iNOS), nuclear factor kappa B (NF-κB))

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their ability to suppress inflammatory responses in microglial cells. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). nih.gov Furthermore, benzoxazepine derivatives have demonstrated the ability to affect the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). scielo.br The anti-inflammatory effects of these compounds are often linked to the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway.

Modulation of Inflammatory Mediators by Benzoxazole and Related Derivatives
Compound ClassKey Inflammatory MediatorObserved EffectReference
2H-1,4-benzoxazin-3(4H)-one derivativesiNOS, NOInhibited LPS-induced NO production and downregulated iNOS protein levels in BV-2 cells. nih.gov
Benzoxazepine derivativesTNF-α, IL-6Varying effects on the release of TNF-α and IL-6 from cancer cell lines. scielo.br
Naphtho- and Thienobenzo-Triazole PhotoproductsTNF-αNaphtho-triazoles showed the highest potency in inhibiting TNF-α production. mdpi.com

Anticancer and Antiproliferative Investigations

The benzo[d]oxazol-2(3H)-one scaffold has been utilized in the design of novel anticancer agents. nih.govnih.gov Derivatives have shown promise in inhibiting cancer cell proliferation and targeting specific signaling pathways involved in tumorigenesis. nih.govnih.gov For example, a series of benzo[d]oxazol-2(3H)-one derivatives were identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. nih.gov The most potent compound in this series, 8g, exhibited an IC50 value of 0.050 μM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells. nih.gov Other studies have focused on developing benzo[d]oxazol-2(3H)-one derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. nih.gov

Anticancer Activity of Benzo[d]oxazol-2(3H)-one Derivatives
Derivative ClassTargetKey FindingsReference
Benzo[d]oxazol-2(3H)-one derivativesTNIKCompound 8g showed an IC50 of 0.050 μM against TNIK and inhibited colorectal cancer cell proliferation. nih.gov
Benzo[d]oxazol-2(3H)-one-quinolone derivativesc-Met kinaseCompound 13 had an IC50 of 1 nM against c-Met kinase and 5 nM against EBC-1 cell line proliferation. nih.gov
Benzoxazepine derivativesVarious cancer cell lines (HeLa, A549, Caco-II, MCF-7)Displayed cytotoxicity against selected solid tumor cell lines. scielo.br

Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., Colorectal Cancer, Human Non-Small Cell Lung Carcinoma)

Derivatives of benzo[d]oxazol-2(3H)-one have shown significant potential in curbing the growth of various cancer cells. Notably, these compounds have been investigated for their antiproliferative effects against colorectal cancer and human non-small cell lung carcinoma.

In the context of colorectal cancer, a series of benzo[d]oxazol-2(3H)-one derivatives were synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. nih.gov One of the most potent compounds from this series effectively suppressed the proliferation and migration of colorectal cancer cells, highlighting the therapeutic potential of this chemical scaffold in targeting this type of cancer. nih.gov

Furthermore, studies on benzoxazole derivatives have demonstrated their promising anticancer activity against a panel of human cancer cell lines, including the non-small cell lung cancer (NSCLC) cell line NCI-H460. mdpi.com The majority of the synthesized benzoxazole derivatives in one study displayed notable anticancer activity, with some even showing enhanced activity compared to the reference drug, etoposide. mdpi.com This suggests that the benzoxazole core is a valuable pharmacophore for the development of novel treatments for non-small cell lung cancer. While not all benzoxazole derivatives show activity against every cell line, with some showing no antiproliferative effects in A549 lung cancer cells, the potent activity in other lines like NCI-H460 underscores the importance of continued investigation. mdpi.comresearchgate.net

Table 1: Antiproliferative Activity of Selected Benzoxazole Derivatives

Compound/DerivativeCancer Cell LineObserved EffectReference
Benzo[d]oxazol-2(3H)-one derivativeColorectal Cancer CellsSuppression of proliferation and migration nih.gov
Benzoxazole derivativesNCI-H460 (NSCLC)Promising anticancer activity, some more potent than etoposide mdpi.com
Benzoxazinone derivativesA549 (NSCLC)Inhibition of proliferation and migration nih.gov

Targeting Specific Kinases (e.g., Traf2- and Nck-interacting kinase (TNIK)) and Signaling Pathways (e.g., Wnt Signaling)

A key mechanism through which benzo[d]oxazol-2(3H)-one derivatives exert their anticancer effects is by targeting specific kinases and signaling pathways crucial for cancer cell survival and proliferation. One of the most significant targets identified is the Traf2- and Nck-interacting kinase (TNIK), a critical component of the Wnt signaling pathway.

The Wnt signaling pathway is frequently dysregulated in colorectal cancer, making it a prime target for therapeutic intervention. nih.gov Research has led to the discovery of benzo[d]oxazol-2(3H)-one derivatives as a novel class of TNIK inhibitors. nih.gov The most potent of these compounds exhibited an IC50 value of 0.050 µM against TNIK. nih.gov Further analysis through Western blots confirmed that this compound could inhibit the aberrant transcriptional activation of the Wnt signaling pathway. nih.gov The structural insights into how these inhibitors bind to the TNIK kinase domain provide a basis for the rational design of even more potent and selective anticancer agents. nih.gov

The inhibition of TNIK by these derivatives leads to the suppression of TCF4/β-catenin-mediated gene expression, which is a final and critical step in the Wnt signaling cascade. This targeted approach provides a promising strategy for the treatment of cancers driven by aberrant Wnt signaling, such as colorectal cancer. nih.gov

Table 2: Inhibition of TNIK by Benzo[d]oxazol-2(3H)-one Derivatives

Compound/DerivativeTarget KinaseIC50 ValueSignaling Pathway AffectedReference
Benzo[d]oxazol-2(3H)-one derivative (8g)TNIK0.050 µMWnt Signaling nih.gov

Effects on Epigenetic Mechanisms (e.g., Chromodomain Y-like (CDYL) protein inhibition)

Epigenetic modifications play a crucial role in cancer development and progression. The Chromodomain Y-like (CDYL) protein is a transcriptional co-repressor that is involved in these processes. nih.gov CDYL contains a chromodomain that allows it to interact with methylated histones, and it can recruit histone deacetylases (HDACs) to repress transcription. nih.govembopress.org

The degradation of cellular HDAC1 and HDAC2, as observed in certain cellular processes, may create an environment where CDYL can participate in global chromatin remodeling. nih.gov Given its role in gene silencing and chromatin compaction, the inhibition of CDYL's function presents a potential therapeutic strategy. While there is no direct evidence yet of 4-Nitrobenzo[d]oxazol-2(3H)-one or its derivatives specifically inhibiting the CDYL protein, the broader class of benzoxazoles and related heterocyclic compounds are known to interact with various biological targets, including those involved in epigenetic regulation. The exploration of the effects of these compounds on epigenetic mechanisms like CDYL inhibition remains an area for future research.

Enzyme Inhibition Studies

In addition to their anticancer activities, derivatives of this compound have been investigated for their ability to inhibit various enzymes, demonstrating the versatility of this chemical scaffold.

Protease and Chymase Inhibition

Currently, there is a lack of specific research data on the direct inhibition of proteases and chymases by this compound and its derivatives. This remains an area open for future investigation to explore the full therapeutic potential of this class of compounds.

Topoisomerase II Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. frontiersin.orgmdpi.com A study investigating a series of 2-substituted benzoxazoles, including nitro-substituted derivatives, revealed their inhibitory activity against human topoisomerase IIα (Topo IIα). benthamdirect.comresearchgate.net

Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor among the tested compounds, with an IC50 value of 71 µM. benthamdirect.comresearchgate.net Another derivative, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, also demonstrated inhibitory activity against Topo IIα. benthamdirect.comresearchgate.net These findings suggest that the 6-nitrobenzoxazole core can serve as a scaffold for the development of novel topoisomerase II inhibitors. The structure-activity relationship studies indicated that bulky groups at the 2-position of the benzoxazole ring tend to increase Topo II inhibition. benthamdirect.comresearchgate.net

Table 3: Inhibition of Topoisomerase II by Nitrobenzoxazole Derivatives

CompoundTarget EnzymeIC50 ValueReference
2-(4'-bromophenyl)-6-nitrobenzoxazoleTopo IIα71 µM benthamdirect.comresearchgate.net
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleTopo IIα- benthamdirect.comresearchgate.net

sn-1-Diacylglycerol Lipase (B570770) α (DAGLα) Inhibition

The endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is a critical signaling lipid produced primarily by the enzyme sn-1-diacylglycerol lipase α (DAGLα) in the central nervous system. As a key modulator of synaptic plasticity, 2-AG's production is a significant target for therapeutic intervention in conditions like neuroinflammation and metabolic disorders. nih.gov While various classes of compounds are being investigated as DAGLα inhibitors, there is currently no specific published research demonstrating the inhibitory activity of this compound against this enzyme.

Research into DAGLα inhibition has largely focused on other heterocyclic structures. For instance, comprehensive studies have identified α-ketoheterocycles, particularly oxazolo-4N-pyridines, as potent and selective DAGLα inhibitors. nih.govuniversiteitleiden.nl Structure-activity relationship (SAR) studies on these compounds revealed that the inclusion of electron-withdrawing substituents on the oxazole (B20620) ring can enhance inhibitory potency. nih.govuniversiteitleiden.nl This principle highlights a potential chemical characteristic that could be relevant for designing future inhibitors. Another study identified a benzoxazolone-containing bioisostere of tyrphostin AG 538 that potently inhibits the insulin (B600854) receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R) but does not inhibit DAGLα. sigmaaldrich.com

Although the broader benzoxazolone scaffold is of interest in medicinal chemistry, direct evidence linking the 4-nitro substituted variant to DAGLα inhibition remains to be established.

Applications in Neurodegenerative Diseases

The benzoxazole core structure is being explored for its utility in diagnosing and potentially treating neurodegenerative diseases, particularly Alzheimer's disease.

A primary hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize these plaques in living individuals, aiding in early diagnosis and the monitoring of disease progression. acs.org The development of suitable PET tracer molecules that can cross the blood-brain barrier and bind with high affinity to Aβ plaques is a major research focus.

Derivatives of the benzoxazole scaffold have shown significant promise as PET agents for this purpose. Researchers have synthesized radiofluoro-pegylated phenylbenzoxazole derivatives, such as 4-(5-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)benzo[d]oxazol-2-yl)-N-methylaniline ([¹⁸F]24), which exhibit high binding affinity for Aβ aggregates (Ki = 9.3 nM). researchgate.net In vitro autoradiography using brain sections from Alzheimer's patients confirmed the tracer's affinity for plaques. researchgate.net Furthermore, small-animal PET studies demonstrated that this compound has favorable brain uptake and clearance profiles, allowing for clear differentiation between transgenic Alzheimer's model mice and wild-type mice. researchgate.net These findings suggest that ¹⁸F-labeled benzoxazole derivatives are strong candidates for development as clinical PET agents for detecting Aβ plaques in the human brain. researchgate.net

Neurotrophic factors play a crucial role in the growth, survival, and differentiation of neurons, including processes like neurite outgrowth and the formation of dendritic networks. While compounds that can promote these activities are valuable for treating neurodegenerative diseases and neuropathy, there is currently a lack of specific published data on the effects of this compound on neurodendritic development and branching.

Allelopathic Interactions and Plant Biology

Benzoxazolinone compounds are well-known in plant biology for their role as allelochemicals—secondary metabolites that influence the growth and development of neighboring organisms.

Research has demonstrated that nitrated benzoxazolinones possess significant allelopathic activity. A specific derivative, 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one, a compound closely related to the subject of this article, has been shown to be a potent inhibitor of seedling growth in garden cress (Lepidium sativum). nih.govresearchgate.net The inhibitory effect is pH-dependent, with the highest activity observed at pH 6.0. nih.gov In contrast, the weed Abutilon theophrasti (velvetleaf) is significantly less affected by this compound. nih.govresearchgate.net

Another related compound, 6-methoxy-4-nitro-benzoxazolin-2(3H)-one (NMBOA), showed no significant impairment of Lepidium sativum seedling growth at concentrations up to 500 µM, indicating that the specific substitution pattern on the benzoxazolinone ring is critical for its biological activity. researchgate.net

Inhibitory Activity of 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one on Seedling Growth nih.govmdpi.com
Plant SpeciesTissueConditionIC₅₀ Value (µM)
Lepidium sativumRootpH 6.020
Lepidium sativumShootpH 6.010
Abutilon theophrastiRootpH 5.0300
Abutilon theophrastiShootpH 4.0-6.0700

The production and degradation of nitrated benzoxazolinones can be mediated by plant-microbe interactions. The bacterium Pantoea ananatis, which can be isolated from the roots of Abutilon theophrasti, is capable of transforming the naturally occurring allelochemical 6-hydroxybenzoxazolin-2(3H)-one (BOA-6-OH) into the more active 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one. nih.govresearchgate.net This conversion is achieved through a peroxidase-mediated reaction involving nitrite (B80452). nih.gov

Interestingly, both Pantoea ananatis and root surface proteins from its host, Abutilon theophrasti, can also completely degrade the resulting nitro-compound. nih.govresearchgate.net This suggests a cooperative detoxification strategy. The resilience of Abutilon theophrasti to this potent allelochemical is, in part, due to this degradation capability, which contrasts sharply with the high sensitivity of Lepidium sativum. nih.govmdpi.com This complex interaction highlights a sophisticated mechanism of chemical warfare and defense involving plants and their associated microbiomes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Nitrobenzo D Oxazol 2 3h One Derivatives

Influence of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of derivatives based on the benzoxazolone scaffold are profoundly influenced by the nature and position of various substituents. The 4-nitro group establishes a baseline of strong electron-withdrawing character, and further modifications on the scaffold, typically at the N-3 position or other available sites on the benzene (B151609) ring, fine-tune the pharmacological profile.

Research into related benzoxazolone derivatives demonstrates that both electron-withdrawing and electron-releasing groups can enhance biological effects, depending on the target. For instance, in the development of sigma-1 (σ1) receptor ligands, substitutions on an N-benzyl moiety attached to the benzoxazolone nitrogen were critical. The introduction of atoms like chlorine (Cl), fluorine (F), or a methyl (CH₃) group on this benzyl (B1604629) ring significantly impacts binding affinity. researchgate.net The inherent properties of the benzoxazolone moiety itself are noted to confer a preference for σ1 over σ2 receptor sites. researchgate.net

In other contexts, such as the inhibition of soluble epoxide hydrolase (sEH), the introduction of a lipophilic amino acid at the 4-position of the benzoxazolone ring led to a marked increase in inhibitory activity. nih.gov Specifically, derivatives containing a phenyl, pyrrolidine, or sulfhydryl group showed enhanced potency, suggesting that lipophilicity and specific functional groups in this position are key determinants for this particular target. nih.gov

For antimicrobial and antiproliferative activities, substituent effects are also well-documented. The presence of a chlorine atom or a methoxy (B1213986) group on an attached phenyl ring can increase antiproliferative efficacy. nih.gov The 4-nitro group on the core benzoxazolone ring, being a powerful electron-withdrawing group, is expected to significantly modulate the activity of such derivatives. This principle was observed in studies of nitrobenzofurazan derivatives, where the nitro group plays a crucial role in their reactivity and biological interactions.

The table below summarizes the effect of various substituents on the biological activity of benzoxazolone derivatives from different studies.

Scaffold/Derivative Class Substituent Position Observed Effect Target/Activity Reference
N-Benzyl-benzoxazolone-Cl, -F, -CH₃para-position of N-benzyl ringHigher affinitySigma-1 (σ1) Receptor researchgate.net
4-Substituted-benzoxazoloneLipophilic amino acid (phenyl, pyrrolidine)4-position of benzoxazoloneIncreased inhibitory activitySoluble Epoxide Hydrolase (sEH) nih.gov
2-Phenyl-benzoxazole-Cl or -OCH₃5-position of benzoxazole (B165842) or 3-position of phenyl ringHigher antiproliferative activityCancer Cell Lines nih.gov
Benzoxazolone-quinolone hybridVarious7-position of quinolineGood to excellent inhibitory activityc-Met Kinase nih.gov

Positional Isomerism and Pharmacological Efficacy

A clear example of this is seen in the development of sigma-1 (σ1) receptor ligands based on N-benzyl-benzo[d]oxazol-2(3H)-one. Studies revealed a strong preference for substituents in the para-position of the N-benzyl ring over the ortho-position. researchgate.net Compounds with chlorine, fluorine, or a methyl group at the para-position exhibited significantly higher affinity for σ1 receptors compared to their corresponding ortho-substituted isomers. researchgate.net This highlights that the specific location of the substituent is crucial for optimal interaction with the receptor's active site.

Similarly, for antiproliferative benzoxazole derivatives, the placement of substituents on both the benzoxazole core and an attached phenyl ring dictates activity. For instance, a chlorine atom at position 5 of the benzoxazole ring was found to enhance activity more effectively than when other positions were substituted. nih.gov The relative positioning of functional groups is therefore a key consideration in the rational design of potent and selective agents.

The following table illustrates the impact of positional isomerism on the binding affinity of N-benzyl-benzoxazolone derivatives for sigma receptors.

Compound Substituent on N-benzyl ring Position σ1 Ki (nM) σ2 Ki (nM) Selectivity Ratio (σ2/σ1) Reference
Derivative 1Chlorine (Cl)para0.14274270 researchgate.net
Derivative 2Chlorine (Cl)ortho>1000>1000- researchgate.net
Derivative 3Methyl (CH₃)para1.91000526 researchgate.net
Derivative 4Methyl (CH₃)ortho41100024 researchgate.net

Modulating the Benzoxazolone Scaffold for Enhanced Potency and Specificity

The benzoxazolone ring is an ideal and versatile scaffold for drug design, offering multiple positions for chemical modification to enhance potency and specificity. nih.gov Its rigid structure provides a stable anchor, while modifications to the benzene ring or N-substitution allow for the exploration of chemical space to optimize interactions with biological targets. researchgate.net

One powerful strategy is molecular hybridization, where the benzoxazolone scaffold is combined with another pharmacophore to create a new chemical entity with dual or enhanced activity. This approach was successfully used to design potent inhibitors of the c-Met kinase, a target in cancer therapy. By fusing a 4-ethoxy-7-substituted-quinoline core with the benzo[d]oxazol-2(3H)-one scaffold, researchers developed novel hybrids with excellent inhibitory activities. nih.gov The most potent compound from this series, compound 13 , exhibited an IC₅₀ value of 1 nM against c-Met kinase. nih.gov

Another approach involves the systematic exploration of substituents to discover new classes of inhibitors for specific targets. Through SAR studies, benzo[d]oxazol-2(3H)-one derivatives were identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer. researchgate.net This discovery highlights how the core scaffold can be adapted to engage with diverse biological targets, leading to the development of novel therapeutic agents. The optimization process often involves iterative synthesis and testing to identify substituents that maximize potency while minimizing off-target effects.

Ligand Efficiency and Drug-likeness Parameters in Derivative Design

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms, or heavy atoms). youtube.com It is calculated as the binding energy divided by the number of heavy atoms and helps to identify compounds that achieve high potency without becoming excessively large or complex. substack.comyoutube.com A higher LE value indicates that the atoms in the molecule are contributing more efficiently to binding. While specific LE values for 4-nitrobenzo[d]oxazol-2(3H)-one derivatives are not publicly available, this metric is a crucial guiding principle in their design. The goal is to ensure that as potency is increased through chemical modification, the LE does not significantly decrease.

Drug-likeness is assessed using a set of physicochemical parameters, often guided by heuristics like Lipinski's Rule of Five and Veber's Rule. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are widely used to evaluate these properties early in the design phase. nih.govnih.gov These rules help predict if a compound has properties that would make it a likely orally active drug in humans.

Lipinski's Rule of Five suggests that poor oral absorption is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Veber's Rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) ≤ 140 Ų are more likely to have good oral bioavailability.

For derivatives of this compound, computational tools can predict these parameters, allowing chemists to prioritize the synthesis of compounds with a favorable balance of potency, ligand efficiency, and drug-like properties, thereby reducing the likelihood of late-stage attrition. nih.govresearchgate.net

Bioremediation and Environmental Fate of Nitrated Benzoxazolone Compounds

Microbial Degradation Pathways of 4-Nitrobenzo[d]oxazol-2(3H)-one

Microbial communities in soil and water are the primary drivers of the breakdown of complex organic molecules. For nitrated benzoxazolones, the initial steps are likely to involve the reduction of the nitro group. This is a common strategy employed by a wide range of anaerobic and facultative anaerobic bacteria. The nitro group is progressively reduced to a nitroso, hydroxylamino, and finally an amino group. This initial transformation is crucial as it often renders the molecule less toxic and more susceptible to subsequent enzymatic attack and ring cleavage.

Aerobic degradation pathways, while less common for highly nitrated compounds, cannot be entirely ruled out. Some specialized microorganisms possess oxygenase enzymes that can hydroxylate the aromatic ring, leading to the destabilization and eventual cleavage of the benzoxazolone structure. The specific intermediates and end products of such pathways for this compound remain to be elucidated.

Enzymatic Biotransformation Processes (e.g., Peroxidase Activity)

The biotransformation of nitrated benzoxazolones is mediated by a variety of microbial enzymes. Key enzymes in these processes include:

Nitroreductases: These enzymes are fundamental in the initial steps of anaerobic degradation, catalyzing the reduction of the nitro group. They are found in a diverse range of bacteria and fungi.

Oxygenases: Mono- and dioxygenases can initiate aerobic degradation by incorporating oxygen atoms into the aromatic ring, leading to hydroxylation and subsequent ring fission.

Peroxidases: These enzymes, often found in fungi and plant roots, can play a role in the transformation of aromatic compounds. In the context of nitrated benzoxazolones, peroxidases could potentially be involved in polymerization or detoxification reactions. For instance, horseradish peroxidase has been shown to be involved in the nitration of related benzoxazolinones in the presence of nitrite (B80452) and hydrogen peroxide.

The specific enzymatic machinery employed by microorganisms to transform this compound is an area that requires further investigation. Understanding these enzymatic processes is key to developing effective bioremediation strategies.

Table 1: Potential Enzymes Involved in the Biotransformation of Nitrated Benzoxazolones

Enzyme ClassPotential Role in Degradation
NitroreductasesReduction of the nitro group to an amino group
MonooxygenasesHydroxylation of the aromatic ring
DioxygenasesDihydroxylation and subsequent ring cleavage
PeroxidasesPolymerization or other transformation reactions
HydrolasesCleavage of the oxazolone (B7731731) ring

Role of Root-Associated Microorganisms in Compound Metabolism

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. Root exudates provide a rich source of nutrients, fostering a diverse community of microorganisms that can play a significant role in the metabolism of soil contaminants.

Root-associated microorganisms, including bacteria and mycorrhizal fungi, can contribute to the degradation of nitrated benzoxazolones in several ways:

Direct Metabolism: Rhizosphere microbes may directly utilize the compound as a carbon or nitrogen source, breaking it down into simpler, non-toxic molecules.

Cometabolism: The compound may be fortuitously transformed by microbial enzymes that are produced for the degradation of other substrates present in the root exudates.

Plant-Microbe Synergy: Plants can absorb and partially metabolize the compound, with the resulting metabolites being further degraded by the rhizosphere microbiome. The plant may also release specific exudates that stimulate the growth of microbes capable of degrading the target compound.

Given the agricultural context in which benzoxazolone compounds are often found, the role of root-associated microorganisms in the fate of this compound is of particular importance for assessing its environmental persistence and potential for phytotoxicity.

Emerging Research Areas and Future Directions for 4 Nitrobenzo D Oxazol 2 3h One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazolone derivatives, including 4-Nitrobenzo[d]oxazol-2(3H)-one, is an area of active research, with a growing emphasis on sustainable and efficient methods. Traditional synthetic routes often involve harsh conditions, toxic reagents, and lengthy reaction times. researchgate.net To address these limitations, researchers are exploring a variety of innovative approaches.

Green Chemistry Approaches:

Modern synthetic strategies are increasingly aligned with the principles of green chemistry, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. For benzoxazole (B165842) derivatives, this has led to the investigation of:

Ultrasound-assisted synthesis: This method has been shown to significantly reduce reaction times and increase yields compared to conventional thermal methods. For example, the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine using ultrasound was completed in just 8 minutes with a 90% yield, whereas the thermal method required 3.5 hours for a 69% yield. nih.gov

Microwave-assisted synthesis: Similar to ultrasound, microwave irradiation can accelerate reaction rates and improve yields in the synthesis of benzoxazole precursors. nih.gov

Mechanochemical reactions: These solvent-free or low-solvent reactions are performed by grinding solid reactants together, offering a more environmentally friendly alternative to traditional solution-phase synthesis. nih.gov

Use of deep eutectic solvents (DESs): DESs are a class of green solvents that are biodegradable, have low toxicity, and can be recycled. They have been successfully employed as a medium for the synthesis of aminooxazole derivatives. nih.govnih.gov

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com This technology is being applied to the synthesis of various heterocyclic compounds, including those related to benzoxazolones. nih.govmdpi.comdntb.gov.ua For instance, a continuous flow protocol for the synthesis of substituted benzotriazin-4(3H)-ones, which are pharmacologically important scaffolds, has been developed using a photocyclization reaction. nih.gov This approach allows for excellent yields in a very short residence time without the need for additives or photocatalysts. nih.gov

The table below summarizes some of the sustainable synthetic methods being explored for benzoxazole and related heterocyclic compounds.

MethodKey AdvantagesExample ApplicationReference
Ultrasound-assisted Synthesis Reduced reaction time, increased yield, energy savingSynthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine nih.gov
Flow Chemistry Scalability, process robustness, green credentialsSynthesis of substituted benzotriazin-4(3H)-ones nih.gov
Microwave-assisted Synthesis Reduced reaction time, increased yieldSynthesis of benzoxazole precursors nih.gov
Mechanochemical Reactions Solvent-free, environmentally friendlySynthesis of benzoxazole precursors nih.gov
Deep Eutectic Solvents (DESs) Green solvent, recyclable, low toxicitySynthesis of aminooxazole derivatives nih.govnih.gov

Further research in this area will likely focus on combining these sustainable methodologies to develop even more efficient and environmentally benign synthetic routes for this compound and its derivatives.

Exploration of New Therapeutic Targets and Pharmacological Applications

The benzoxazolone scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide range of biological activities. nih.gov While the specific therapeutic applications of this compound are still emerging, research on related benzoxazolone and nitroaromatic compounds provides valuable insights into its potential pharmacological profile.

Potential Therapeutic Areas:

Oncology: Benzoxazolone derivatives have shown promise as anticancer agents. nih.gov For example, some derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for the treatment of colorectal cancer. nih.gov The most potent compound in one study demonstrated an IC50 value of 0.050 μM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells. nih.gov

Neurodegenerative Diseases: Compounds with benzoxazolone and benzothiazolone cores have been designed and evaluated as multifunctional agents for Alzheimer's disease. nih.gov These compounds have been tested for their ability to inhibit cholinesterase enzymes, their antioxidant activity, and their potential to inhibit Aβ aggregation. nih.gov

Infectious Diseases: The benzoxazolone nucleus is a key feature in some antimicrobial agents. neu.edu.tr For instance, formazan (B1609692) derivatives of benzoxazole have been synthesized and screened for their antibacterial activity. nih.gov

Diabetes: N-arylbenzo[d]oxazol-2-amines, which are structurally related to this compound, have been evaluated as potential α-glucosidase inhibitors for the management of diabetes. nih.gov One compound with a 4-phenoxy substitution was found to be the most active inhibitor, with an IC50 value of 32.49±0.17μM. nih.gov

Pain and Inflammation: The benzoxazolone ring is implicated in the development of analgesics and anti-inflammatory agents. nih.gov

The following table highlights some of the therapeutic targets and applications of benzoxazolone derivatives.

Therapeutic AreaSpecific Target/ApplicationExample Compound ClassReference
Oncology TNIK inhibitors for colorectal cancerBenzo[d]oxazol-2(3H)-one derivatives nih.gov
Neurodegenerative Diseases Multi-target agents for Alzheimer's diseaseBenzoxazolone/benzothiazolone derivatives nih.gov
Infectious Diseases Antibacterial agentsFormazan derivatives of benzoxazole nih.gov
Diabetes α-Glucosidase inhibitorsN-arylbenzo[d]oxazol-2-amines nih.gov
Pain and Inflammation Analgesics and anti-inflammatory agentsBenzoxazolone-based derivatives nih.gov

Future research will likely focus on synthesizing and screening libraries of this compound derivatives to identify lead compounds for these and other therapeutic areas. The exploration of their structure-activity relationships (SAR) will be crucial for optimizing their efficacy and selectivity for specific biological targets. nih.gov

Advanced Materials Science Applications

The unique electronic and self-assembly properties of benzoxazole and related heterocyclic structures make them attractive candidates for applications in advanced materials science. The presence of both electron-donating and electron-withdrawing groups within the this compound structure suggests potential for interesting photophysical and electronic behavior.

Potential Applications in Materials Science:

Organic Electronics: Organic molecules are being investigated for use in a variety of electronic devices due to their potential for low-cost fabrication and flexibility. mdpi.com Benzotriazole (B28993) derivatives, which share structural similarities with benzoxazoles, have been studied as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov The electron-acceptor character of the benzotriazole moiety, similar to the nitro-substituted benzoxazolone, is a key feature for these applications. mdpi.comnih.gov

Optical Materials: Organic compounds capable of self-assembly into micro- or nanostructures with optical waveguiding properties are essential for novel photonic devices. mdpi.com Derivatives of 2H-benzo[d]1,2,3-triazole have demonstrated excellent behavior as optical waveguides. mdpi.com The specific substitution pattern on the benzoxazolone ring can influence its luminescence properties. mdpi.com

Aggregation-Induced Emission (AIE): Some organic materials exhibit enhanced light emission in the aggregated state, a phenomenon known as AIE. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting diodes.

Polymers and Composites: The benzoxazolone moiety can be incorporated into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties.

The table below outlines potential materials science applications for benzoxazole-related compounds.

Application AreaKey PropertyExample Compound ClassReference
Organic Field-Effect Transistors (OFETs) p-type semiconductor2H-benzo[d] nih.govnih.govepa.govtriazole derivatives nih.gov
Optical Waveguides Self-assembly and luminescence4H-1,2,4-triazole derivatives mdpi.com
Organic Light-Emitting Diodes (OLEDs) Luminescence2H-benzo[d]1,2,3-triazole derivatives mdpi.com

Future research in this area will involve the synthesis of novel this compound derivatives and the characterization of their material properties. By systematically modifying the molecular structure, it may be possible to tune their electronic and optical characteristics for specific applications in advanced materials.

Integrated In Silico and Experimental Approaches in Drug Discovery and Development

The integration of computational (in silico) methods with experimental research is a powerful strategy for accelerating the drug discovery and development process. advancedresearchpublications.com This approach is being increasingly applied to the study of benzoxazolone derivatives, including those with potential therapeutic value.

Key In Silico Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.govnih.gov It is used to understand binding interactions, predict binding affinity, and guide the design of more potent inhibitors. nih.govnih.govnih.gov For example, molecular docking has been used to explore the binding of N-arylbenzo[d]oxazol-2-amines to α-glucosidase and benzimidazole-based oxazole (B20620) analogues to acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. It can be used to screen virtual libraries for new hit compounds.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are used to study the electronic properties and chemical reactivity of molecules. nih.govresearchgate.net This information can help to understand reaction mechanisms and predict molecular properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. nih.gov They can be used to assess the stability of ligand-receptor complexes. nih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates, helping to identify potential liabilities early in the discovery process. advancedresearchpublications.com

The following table summarizes the application of various in silico methods in the study of benzoxazolone and related heterocyclic compounds.

In Silico MethodApplicationExample Compound ClassReference
Molecular Docking Predict binding interactions with target enzymesN-arylbenzo[d]oxazol-2-amines nih.gov
Molecular Docking Explore binding to cholinesterase enzymesBenzoxazolone/benzothiazolone derivatives nih.gov
Molecular Docking Investigate binding to FabH inhibitors1,3,4-Oxadiazole-2(3H)-thione derivatives nih.gov
Molecular Dynamics (MD) Simulations Assess stability of ligand-receptor interactionsFormazan derivatives of benzoxazole nih.gov
Density Functional Theory (DFT) Confirm electrophilic nature and softness of moleculesFormazan derivatives of benzoxazole nih.gov
ADME/Tox Prediction Evaluate pharmacokinetic properties and toxicity1,3,4-Oxadiazole derivatives advancedresearchpublications.com

By combining these in silico approaches with traditional experimental validation, researchers can more efficiently design and optimize this compound derivatives with desired pharmacological and material properties.

Environmental Considerations and Biodegradability Enhancements

The widespread use of nitroaromatic compounds in various industries has led to environmental contamination of soil and groundwater. nih.gov These compounds can be toxic, mutagenic, and resistant to degradation. nih.govmdpi.com Therefore, understanding the environmental fate of this compound and developing strategies to enhance its biodegradability are crucial considerations.

Environmental Fate of Nitroaromatic Compounds:

Recalcitrance to Biodegradation: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to oxidative degradation by microorganisms. nih.gov

Toxicity: Many nitroaromatic compounds are acutely toxic and are considered priority pollutants by environmental agencies. nih.govepa.gov Their reduction can lead to the formation of carcinogenic aromatic amines. nih.gov

Formation of Coupling Products: In anaerobic environments, nitroaromatic compounds can be reduced and form more toxic coupling products, such as azo dimers and trimers. arizona.edu

Strategies for Enhancing Biodegradability:

Bioremediation: Microorganisms have evolved pathways to degrade nitroaromatic compounds. nih.govmdpi.com These pathways can involve either the removal of the nitro group or its reduction. nih.gov The application of specific bacteria or enzymes in bioremediation strategies is a promising approach for cleaning up contaminated sites. nih.govmdpi.com

Modifying Molecular Structure: The biodegradability of a compound can be influenced by its chemical structure. For benzoxazinoids, a related class of compounds, the rate of degradation in soil varies depending on the specific substitutions on the molecule. researchgate.net For example, 6-methoxy-benzoxazolin-2(3H)-one (MBOA) is more resistant to degradation in soil than its precursor, DIMBOA. researchgate.net This suggests that modifications to the structure of this compound could potentially enhance its biodegradability.

Promoting Reducing Conditions: In some cases, creating anaerobic and reducing conditions in contaminated soil can promote the degradation of nitroaromatic compounds and their incorporation into soil organic matter (humus). arizona.edu

The table below outlines some of the key environmental considerations and potential remediation strategies for nitroaromatic compounds.

IssueDescriptionPotential SolutionReference
Recalcitrance Resistance to oxidative degradation due to the nitro group.Bioremediation using specialized microorganisms. nih.govnih.gov
Toxicity Acute toxicity and potential for forming carcinogenic byproducts.Development of compounds with improved safety profiles. nih.govepa.gov
Formation of Coupling Products Formation of more toxic azo dimers and trimers in anaerobic conditions.Promoting reducing conditions to enhance degradation and immobilization. arizona.edu
Slow Degradation Persistence in the environment.Structural modifications to enhance biodegradability. researchgate.net

Future research should include studies on the environmental fate and ecotoxicity of this compound. Furthermore, the principles of green chemistry should be applied not only to its synthesis but also to the design of new derivatives with improved biodegradability, minimizing their potential environmental impact.

Q & A

Basic Research Questions

Q. How can the structural identity of 4-nitrobenzo[d]oxazol-2(3H)-one derivatives be confirmed experimentally?

  • Methodological Answer : Characterize the compound using 1H/13C NMR , IR spectroscopy , and X-ray crystallography . Key spectral markers include:

  • NMR : The methylene protons adjacent to the ketone group appear as singlets (δ 3.90–4.54), while NH-amide protons resonate as broad signals (δ 11.0–11.3) .
  • IR : Two distinct carbonyl stretches (ketone: 1661–1694 cm⁻¹; oxazolone: 1736–1753 cm⁻¹) confirm the presence of both functional groups .
  • X-ray : Reveals hydrogen-bonded dimers in the solid state, critical for validating molecular packing .

Q. What synthetic strategies are effective for preparing 4-substituted benzo[d]oxazol-2(3H)-one derivatives?

  • Methodological Answer : Use coupling-isomerization-elimination (CIE) reactions to introduce aryl/heteroaryl substituents. Optimize conditions (e.g., solvent polarity, temperature) to control regioselectivity. For example, aliphatic substituents require milder bases (K₂CO₃ in DMF at 60°C), while aromatic groups may need Pd-catalyzed cross-coupling .

Q. What are the primary biological activities reported for nitro-substituted benzoxazolones?

  • Methodological Answer : Nitro derivatives exhibit sigma receptor affinity and antimicrobial activity . For example:

  • Sigma-1/2 receptors : 6-Nitro derivatives show Ki values < 15 nM, validated via radioligand binding assays .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) to evaluate MIC values, noting nitro groups enhance membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for nitrobenzoxazolones across studies?

  • Methodological Answer : Control variables such as stereochemistry (e.g., 3a-methyl vs. 3a-ethyl substituents) and solubility (logP adjustments via alkyl chain length). For example, cis-3a-methyl derivatives show 10-fold higher sigma-2 affinity than trans isomers . Validate via molecular docking using pharmacophore models (e.g., Catalyst 4.9 software) to identify critical hydrophobic/ionic interactions .

Q. What computational tools are used to design this compound derivatives with enhanced receptor selectivity?

  • Methodological Answer : Develop 3D-QSAR models with features like:

  • Hydrogen bond acceptors (oxazolone carbonyl).
  • Aromatic hydrophobic pockets (nitro-phenyl group orientation).
  • Validate models using Fisher randomization and leave-one-out tests to ensure predictive power (r² > 0.85) .

Q. How does the nitro group influence the environmental toxicity of benzoxazolone derivatives?

  • Methodological Answer : Assess biodegradability via soil microcosm studies and mammalian toxicity (e.g., LD50 in rodents). Nitroaromatics like 6-hydroxy-5-nitrobenzoxazolone inhibit Lepidium sativum germination (EC50 = 0.1 mM) but are toxic to mammals (LD50 < 50 mg/kg), limiting agricultural use .

Q. What strategies improve the yield of this compound in multistep syntheses?

  • Methodological Answer : Optimize Friedel-Crafts acylation with AlCl₃ catalysis (85% yield) and NaBH4 reduction of ketones (≥90% conversion). Use flash chromatography (hexane/EtOAc gradients) to purify intermediates, avoiding decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.